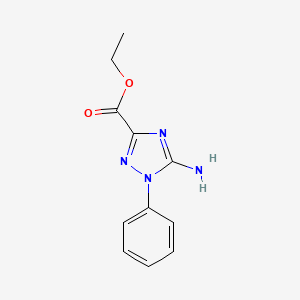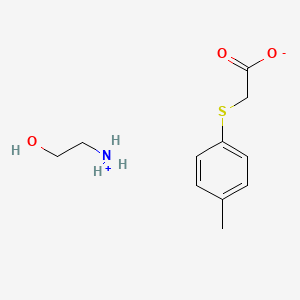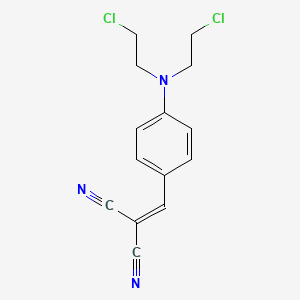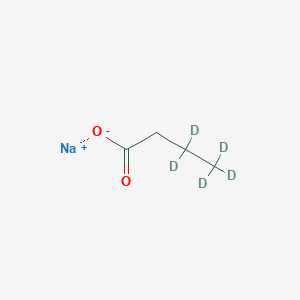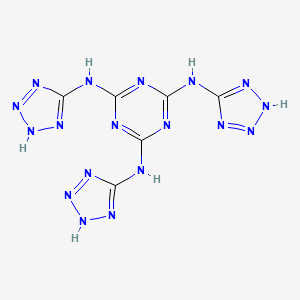
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazine core substituted with three tetrazolyl groups, making it a subject of interest for researchers in chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with sodium azide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by tetrazolyl groups. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazolyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as high-energy materials and explosives due to its high nitrogen content.
Mecanismo De Acción
The mechanism of action of N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets through its tetrazolyl groups These groups can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6-triamine: A simpler triazine derivative without tetrazolyl groups.
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine: Similar structure but lacks the amino groups.
Uniqueness
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine is unique due to its combination of a triazine core with three tetrazolyl groups and amino functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H6N18 |
|---|---|
Peso molecular |
330.23 g/mol |
Nombre IUPAC |
2-N,4-N,6-N-tris(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C6H6N18/c7-1(10-4-13-19-20-14-4)8-3(12-6-17-23-24-18-6)9-2(7)11-5-15-21-22-16-5/h(H6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24) |
Clave InChI |
GFFRNVRACJEJQY-UHFFFAOYSA-N |
SMILES canónico |
C1(=NC(=NC(=N1)NC2=NNN=N2)NC3=NNN=N3)NC4=NNN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
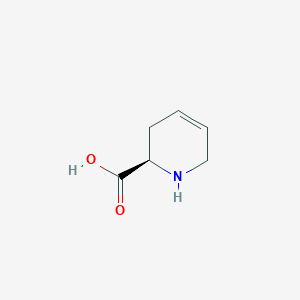
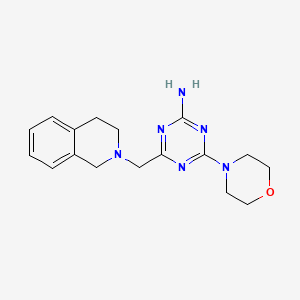
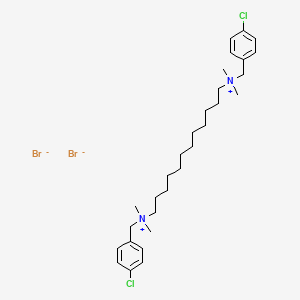
![Bicyclo[3.2.0]hept-6-en-3-one](/img/structure/B13743492.png)
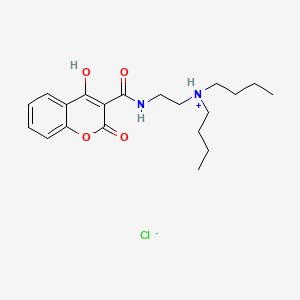

![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
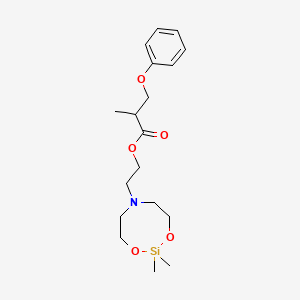
![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)
